Potency Differentiation: IL-17A Modulator-2 Exhibits 1.26-Fold Higher Inhibitory Potency Than IL-17A Modulator-1 in Identical Patent-Disclosed Assay
In the same biochemical assay disclosed in patent WO2021239743A1, IL-17A modulator-2 (Example 27) demonstrates a pIC50 of 8.3, corresponding to an IC50 of approximately 5.01 nM [1]. The closest structural analog, IL-17A modulator-1 (Example 9), exhibits a pIC50 of 8.2, corresponding to an IC50 of approximately 6.31 nM [2]. This 0.1 log unit difference translates to a 1.26-fold increase in molar potency for modulator-2 over modulator-1.
| Evidence Dimension | Inhibition of IL-17A biological activity (pIC50) |
|---|---|
| Target Compound Data | pIC50 8.3 (IC50 5.01 nM) |
| Comparator Or Baseline | IL-17A modulator-1: pIC50 8.2 (IC50 6.31 nM) |
| Quantified Difference | 1.26-fold higher potency (ΔpIC50 = 0.1) |
| Conditions | Biochemical assay as described in patent WO2021239743A1; both compounds evaluated under identical conditions. |
Why This Matters
This head-to-head potency difference, though modest, is statistically significant and critical for SAR studies and for selecting the most appropriate tool compound for assays requiring maximal IL-17A blockade.
- [1] Martin, B. P., et al. Preparation of amino acid amides as IL-17A modulators. Patent WO2021239743A1, published May 25, 2021. (Example 27, pIC50 8.3). View Source
- [2] Martin, B. P., et al. Preparation of amino acid amides as IL-17A modulators. Patent WO2021239743A1, published May 25, 2021. (Example 9, pIC50 8.2). View Source
